2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine

Description

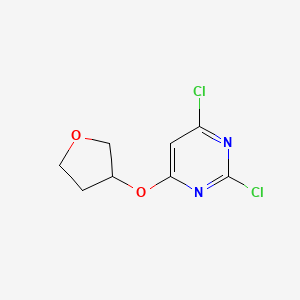

2,4-Dichloro-6-(oxolan-3-yloxy)pyrimidine (CAS: 934179-00-7) is a pyrimidine derivative with the molecular formula C₈H₈Cl₂N₂O₂ and a molar mass of 235.07 g/mol . The compound features a pyrimidine core substituted with two chlorine atoms at the 2- and 4-positions and an oxolan-3-yloxy group at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its oxolan (tetrahydrofuran) substituent enhances solubility in polar solvents compared to non-oxygenated analogs, which is advantageous in drug formulation .

Properties

IUPAC Name |

2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-3-7(12-8(10)11-6)14-5-1-2-13-4-5/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXRWGJQJJXHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934179-00-7 | |

| Record name | 2,4-DICHLORO-6-(OXOLAN-3-YLOXY)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with oxolan-3-ol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and concentration of reactants, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(oxolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The oxolan-3-yloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, under mild to moderate temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while hydrolysis can produce pyrimidine-6-ol derivatives .

Scientific Research Applications

2,4-Dichloro-6-(oxolan-3-yloxy)pyrimidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

2.4-Dichloro-6-(3-nitrophenoxy)pyrimidine

- The nitro group (-NO₂) enhances electrophilicity, making it a reactive intermediate in anticancer drug synthesis .

- Applications: Key precursor in small-molecule kinase inhibitors.

trans-2,4-Dichloro-6-(4-methoxystyryl)pyrimidine

- The 4-methoxystyryl group introduces π-conjugation, influencing photophysical properties.

EN300-3239157 (Enamine Ltd)

4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine

Research Implications and Industrial Relevance

The oxolan-3-yloxy substituent in this compound offers a balance between solubility and stability, making it preferable for drug delivery systems. In contrast, analogs like the 3-nitrophenoxy derivative prioritize reactivity for covalent inhibitor synthesis , while styryl-substituted variants may serve in materials science due to their crystallinity . Industrial catalogs (e.g., Enamine Ltd) highlight the demand for structurally diverse pyrimidines to expand combinatorial chemistry libraries .

Biological Activity

2,4-Dichloro-6-(oxolan-3-yloxy)pyrimidine is a compound of significant interest in biological and chemical research due to its potential applications in agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C₈H₈Cl₂N₂O₂

CAS Number : 934179-00-7

Molecular Weight : 227.07 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. The compound acts as a proinsecticide , which is converted in vivo into active metabolites that exhibit insecticidal properties. The primary target includes insect chordotonal neurons , which are crucial for mechanosensation and proprioception.

Biochemical Pathways

The compound undergoes N-dealkylation , a metabolic process that transforms it into secondary amide forms, enhancing its biological activity. This transformation is essential for its efficacy as an insecticide, allowing it to inhibit the firing of chordotonal organs effectively.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Insecticidal Activity : The compound has been shown to effectively control insect pests at lower doses without significant adverse effects on non-target organisms. Its mode of action is independent of TRPV channels, which are typically involved in the action of other insecticides.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities against certain pathogens, although further research is needed to elucidate these effects fully .

Table 1: Summary of Biological Activities

Case Study: Insecticidal Efficacy

In laboratory settings, studies have demonstrated that this compound can significantly reduce pest populations when applied at recommended dosages. The compound's stability and degradation into active metabolites were observed over time, indicating a sustained effect on target insects.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed and distributed within the target organisms. Its metabolites are primarily responsible for the observed biological effects, highlighting the importance of understanding its metabolic pathways for optimizing usage in agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.